
5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide
説明
5-Methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a carboxamide linkage to a substituted phenyl group. The phenyl ring is modified with a 2-(methylamino)-2-oxoethyl side chain, which introduces both hydrogen-bonding capacity (via the amide) and structural flexibility.
特性
IUPAC Name |
5-methyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-12(8-16-20-9)14(19)17-11-5-3-10(4-6-11)7-13(18)15-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYVEHIRIOSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.29 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms, contributing to its biological properties.
Research indicates that the compound exhibits significant activity against various biological targets. Its mechanism of action primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
- Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and apoptosis, potentially leading to enhanced anti-cancer effects.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably, it has demonstrated:
- Cytotoxic Effects : In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- IC50 Values : The IC50 values for these effects range from 10 µM to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents.
Immunomodulatory Effects
The compound also displays immunomodulatory properties, which may enhance its therapeutic efficacy in treating autoimmune diseases. Research highlights include:
- Enhancement of Immune Response : It has been found to stimulate certain immune cells, potentially improving responses in conditions like rheumatoid arthritis.
Study on Antitumor Activity
A study published in MDPI investigated a series of isoxazole derivatives, including this compound. The results indicated that:
- Selective Cytotoxicity : The compound selectively inhibited the growth of specific cancer cells while sparing normal cells.
- Mechanistic Insights : Molecular dynamics simulations revealed strong interactions with target proteins involved in cancer progression, suggesting a basis for its selectivity and efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis indicated that modifications in the phenyl ring and isoxazole moiety significantly influence biological activity. Key findings include:
Compound Modification | Observed Effect |
---|---|
Methyl group at position 5 | Increased cytotoxicity |
Substitution on phenyl ring | Enhanced selectivity against cancer cells |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares a core isoxazole-carboxamide scaffold with several pharmacologically active analogs. Key structural variations occur at the phenyl substituent and side-chain modifications, which critically influence physicochemical properties, target affinity, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives
Pharmacological Activity
- Leflunomide: The most well-studied analog, it inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, making it effective in autoimmune diseases like rheumatoid arthritis . Its trifluoromethyl group enhances lipophilicity and metabolic stability .
- Teriflunomide Impurities: Impurity G (5-methyl-N-(4-methylphenyl)isoxazole-4-carboxamide) lacks the trifluoromethyl group, rendering it pharmacologically inactive as a DHODH inhibitor .
- SF5 and CF3 Derivatives: The pentafluorosulfanyl (SF5) variant exhibits superior ¹⁹F MRI signal properties compared to CF3, suggesting applications in diagnostic imaging .
Physicochemical Properties
- Solubility: The trifluoromethyl group in leflunomide reduces aqueous solubility due to its hydrophobicity, whereas the target compound’s 2-(methylamino)-2-oxoethyl side chain may improve solubility via hydrogen bonding .
- Metabolic Stability: Leflunomide’s CF3 group resists oxidative metabolism, contributing to its long half-life. In contrast, the methylamino ketone in the target compound may undergo faster hepatic clearance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 5-methyl-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)isoxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by coupling with substituted phenylacetamide derivatives. Key steps include:
- Isoxazole ring formation : Cyclocondensation of β-keto esters with hydroxylamine derivatives under reflux conditions (e.g., ethanol, 80°C).
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the isoxazole-4-carboxylic acid to the phenylacetamide intermediate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (e.g., methanol/water mixtures) to achieve >95% purity.
- Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. Crystallographic data (e.g., X-ray diffraction) can resolve ambiguities in regiochemistry .
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer : Compare functional group substitutions and their effects using a structure-activity relationship (SAR) approach. For example:
- Analog | Modification | Activity
N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide | Chloro/nitro groups | Enhanced enzyme inhibition
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | Fluorinated phenyl groups | Increased anti-inflammatory potency - Experimental Design : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify activity differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between similar isoxazole-carboxamide derivatives?
- Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. Address this by:
- Standardizing assays : Use identical cell lines (e.g., HEK293 for kinase studies) and protocols (e.g., ATP concentration in kinase assays).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes. For instance, fluorinated analogs may exhibit stronger hydrophobic interactions with target proteins .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. A 2023 study found that electron-withdrawing groups (e.g., -NO) at the phenyl ring correlate with improved IC values in kinase inhibition .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer : Combine proteomic and chemoproteomic approaches:
- Affinity chromatography : Immobilize the compound on Sepharose beads and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS.
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to compound binding.
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes whose loss confers resistance to the compound. A 2024 study using this method identified PDE4B as a target for a related isoxazole derivative .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer : Focus on solubility and metabolic stability:
- Solubility enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate with cyclodextrins.
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., methylamino oxidation). Replace labile groups with bioisosteres (e.g., replacing -NH with -O-).
- In vivo testing : Administer optimized derivatives to rodent models and measure plasma half-life (LC-MS) and tissue distribution (radiolabeling) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。